5-Aminobenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
5-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzo[d]isoxazole-3-carboxylic acid typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on eco-friendly and cost-effective processes. The use of metal-free catalysts and green chemistry principles is being prioritized to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[d]isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, benzaldehydes, and methanol. The reactions are typically carried out under refluxing conditions to ensure complete conversion .
Major Products Formed
The major products formed from these reactions include functionalized isoxazole derivatives, which have various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial properties .
Scientific Research Applications
5-Aminobenzo[d]isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential use in drug discovery, particularly as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 5-Aminobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. This binding can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Amino-3-methyl-isoxazole-4-carboxylic acid
- 5-Phenylisoxazole-3-carbohydrazide
- 1,2-Benzisoxazole-3-carboxylic acid
Uniqueness
5-Aminobenzo[d]isoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-amino-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,9H2,(H,11,12) |
InChI Key |
GKYVREMCJSVNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)C(=O)O |
Origin of Product |
United States |
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